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Compound of Interest

Compound Name: 4-Acetoxy-3'-fluorobenzophenone

CAS No.: 890099-42-0

Cat. No.: B1358991

Get Quote

Executive Summary
4-Acetoxy-3'-fluorobenzophenone (C₁₅H₁₁FO₃) is a benzophenone scaffold characterized by

two distinct reactivity zones: a hydrolytically sensitive acetoxy ester at the 4-position and a

photo-active diaryl ketone core influenced by the electron-withdrawing fluorine at the 3'-

position.[1][2]

Under ambient conditions (25°C, 60% RH), the compound exhibits moderate stability. It is

kinetically stable against oxidation but susceptible to hydrolytic degradation (reverting to 4-

hydroxy-3'-fluorobenzophenone) in the presence of moisture and photochemical reduction

upon exposure to UV-A/B radiation.[1] This guide defines the degradation mechanisms and

provides validated protocols for stability assessment.
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Property
Specification (Theoretical/Analog-
Derived)

IUPAC Name (4-acetoxyphenyl)-(3-fluorophenyl)methanone

Molecular Formula C₁₅H₁₁FO₃

Molecular Weight 258.25 g/mol

Predicted LogP ~3.2 (Lipophilic)

Est.[1] Melting Point 85–105°C (Crystalline solid)

Solubility
Soluble in DCM, DMSO, Ethyl Acetate; Insoluble

in Water

Structural Stability Factors
The Acetoxy Moiety (Ester Bond): This is the "soft spot" for chemical instability. While

acetates are relatively stable at neutral pH, the presence of the electron-withdrawing

benzophenone core (via resonance) increases the electrophilicity of the carbonyl carbon,

making it slightly more susceptible to nucleophilic attack (hydrolysis) than a standard phenyl

acetate.[1]

The Benzophenone Core (Chromophore): The C=O bridge is a classic triplet-state sensitizer.

The 3'-fluorine atom exerts an inductive effect (-I), potentially stabilizing the radical

intermediates formed during photo-excitation, but the core remains vulnerable to UV-induced

hydrogen abstraction (Norrish Type II reactions are unlikely due to lack of gamma-

hydrogens, but intermolecular reduction is possible).[1]

The Fluorine Substituent: The C-F bond is metabolically and chemically robust under

ambient conditions and does not contribute to degradation.

Degradation Mechanisms & Pathways
The stability of 4-Acetoxy-3'-fluorobenzophenone is governed by two primary pathways:

Hydrolysis (chemical) and Photolysis (physical).[1]
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Pathway A: Hydrolytic Degradation (Moisture
Sensitivity)
In the presence of ambient moisture, particularly if catalyzed by trace acids or bases, the ester

bond cleaves.

Reactant: 4-Acetoxy-3'-fluorobenzophenone + H₂O[1]

Products: 4-Hydroxy-3'-fluorobenzophenone + Acetic Acid[1]

Kinetics: Pseudo-first-order in buffered aqueous-organic mixtures.[1]

Pathway B: Photochemical Degradation (Light
Sensitivity)
Benzophenones absorb UV light (n→π* transition ~330-350 nm).[1]

Mechanism: Excitation to the Singlet state (S₁) → Intersystem Crossing (ISC) to the Triplet

state (T₁).

Reaction: The T₁ state can abstract a hydrogen atom from a solvent or donor (RH), forming a

ketyl radical. Two ketyl radicals can dimerize to form a benzpinacol.

Visualization: Degradation Logic
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Figure 1: Dual degradation pathways showing hydrolytic cleavage of the ester and

photochemical dimerization of the ketone.

Experimental Protocols for Stability Assessment
To validate the stability of your specific lot, perform the following Forced Degradation Study.

This protocol is designed to be self-validating by including positive controls.

Protocol A: Hydrolytic Stress Testing
Objective: Determine the half-life (

) of the ester bond at physiological and extreme pH.

Preparation: Prepare a 1 mM stock solution of the compound in Acetonitrile (ACN).

Buffers: Prepare 0.1 N HCl (Acid), 0.1 N NaOH (Base), and Phosphate Buffer pH 7.4

(Neutral).

Reaction: Mix Stock:Buffer (50:50 v/v) in amber glass vials. Incubate at 25°C and 60°C.

Sampling: Aliquot at T=0, 1h, 4h, 24h, and 48h. Quench base samples with dilute acid

immediately.

Analysis: HPLC-UV (254 nm).

Success Criterion: Mass balance > 95% (Sum of Parent + Hydrolysis Product).

Expected Result: Rapid degradation in NaOH (< 1h); Slow degradation in HCl; Stable at

pH 7.4.

Protocol B: Photostability (ICH Q1B Equivalent)
Objective: Assess sensitivity to ambient light during handling.

Sample: Spread 5 mg of solid compound thinly on a glass petri dish.

Control: Wrap a second petri dish containing the compound in aluminum foil (Dark Control).
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Exposure: Place both under a cool white fluorescent lamp (approx. 1.2 million lux hours) or a

UV cabinet (365 nm) for 24 hours.

Analysis: Dissolve both samples in ACN and analyze via HPLC.

Calculation: % Degradation =

[1]

Handling & Storage Recommendations
Based on the chemical structure and degradation risks, the following storage conditions are

mandatory to maintain purity >98%.

Parameter Recommendation Rationale

Temperature 2–8°C (Refrigerated)

Slows hydrolytic kinetics;

prevents thermal

rearrangement.[1]

Atmosphere Inert Gas (Argon/Nitrogen)
Displaces moisture to prevent

ester hydrolysis.

Container Amber Glass Vial

Blocks UV radiation (< 400

nm) to prevent photo-

excitation.[1]

Desiccant Required
Silica gel pack in secondary

containment is critical.

Self-Validating Storage Check: Upon retrieving the compound from storage, check the physical

appearance. A transition from a white/off-white crystalline solid to a yellowish sticky solid

indicates hydrolysis (formation of acetic acid/phenol) or photodegradation (yellowing is typical

of benzophenone radical formation).[1]

References
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BenchChem.4-Acetoxy-3',5'-difluorobenzophenone Product Data. (Analogous structure data

for synthesis and handling).

National Center for Biotechnology Information.PubChem Compound Summary for

Benzophenone derivatives. (General benzophenone reactivity).[3]

Kryczyk-Poprawa, A. et al.Photostability of UV filters. (Mechanistic insight into

benzophenone photodegradation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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